Cas no 2137767-15-6 (5-(2,3-difluorophenyl)-1H-indene)

5-(2,3-Difluorophenyl)-1H-indene is a fluorinated indene derivative with potential applications in pharmaceutical and materials chemistry. Its structure, featuring a difluorophenyl substituent, enhances electronic properties and metabolic stability, making it valuable for drug discovery and organic synthesis. The compound's rigid indene core and fluorine substitution contribute to improved binding affinity and lipophilicity, which are advantageous in medicinal chemistry. Additionally, its reactivity allows for further functionalization, enabling the development of novel bioactive molecules or advanced materials. This compound is typically synthesized under controlled conditions to ensure high purity and consistency for research and industrial applications.
5-(2,3-difluorophenyl)-1H-indene structure
2137767-15-6 structure
Product name:5-(2,3-difluorophenyl)-1H-indene
CAS No:2137767-15-6
MF:C15H10F2
MW:228.236711025238
CID:6350390
PubChem ID:165456453

5-(2,3-difluorophenyl)-1H-indene Chemical and Physical Properties

Names and Identifiers

    • 2137767-15-6
    • EN300-706021
    • 5-(2,3-difluorophenyl)-1H-indene
    • Inchi: 1S/C15H10F2/c16-14-6-2-5-13(15(14)17)12-8-7-10-3-1-4-11(10)9-12/h1-2,4-9H,3H2
    • InChI Key: XUEWGGPKUFJEJV-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=CC=1C1C=CC2CC=CC=2C=1)F

Computed Properties

  • Exact Mass: 228.07505664g/mol
  • Monoisotopic Mass: 228.07505664g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 0Ų

5-(2,3-difluorophenyl)-1H-indene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-706021-1.0g
5-(2,3-difluorophenyl)-1H-indene
2137767-15-6
1g
$0.0 2023-06-06

Additional information on 5-(2,3-difluorophenyl)-1H-indene

Introduction to 5-(2,3-difluorophenyl)-1H-indene (CAS No. 2137767-15-6)

5-(2,3-difluorophenyl)-1H-indene, a compound with the CAS number 2137767-15-6, is a unique and versatile molecule that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound is characterized by its indene core and the presence of a 2,3-difluorophenyl substituent, which imparts distinct chemical and physical properties. In this article, we will delve into the structure, synthesis, applications, and recent research advancements of 5-(2,3-difluorophenyl)-1H-indene.

Structure and Properties

The molecular structure of 5-(2,3-difluorophenyl)-1H-indene consists of an indene ring system fused with a benzene ring. The indene moiety is a bicyclic aromatic compound with a seven-membered ring containing one double bond and a benzene ring. The presence of the 2,3-difluorophenyl group introduces fluorine atoms at the 2 and 3 positions of the phenyl ring. Fluorine atoms are known for their strong electron-withdrawing effect and high electronegativity, which can significantly influence the electronic properties of the molecule.

The physical properties of 5-(2,3-difluorophenyl)-1H-indene include its melting point, boiling point, and solubility in various solvents. These properties are crucial for its handling and application in different chemical processes. Recent studies have shown that the introduction of fluorine atoms can enhance the thermal stability and chemical resistance of the compound, making it suitable for use in high-performance materials.

Synthesis

The synthesis of 5-(2,3-difluorophenyl)-1H-indene can be achieved through various routes, depending on the desired yield and purity. One common method involves the reaction of 2,3-difluorobenzaldehyde with an appropriate indene derivative under specific conditions. The reaction typically proceeds via a condensation step followed by a cyclization process to form the indene ring system.

A recent advancement in the synthesis of this compound involves the use of transition metal catalysts to improve reaction efficiency and selectivity. For example, palladium-catalyzed cross-coupling reactions have been successfully employed to synthesize 5-(2,3-difluorophenyl)-1H-indene with high yields and purity. These catalytic methods not only reduce reaction times but also minimize byproduct formation, making them highly desirable for industrial applications.

Applications

5-(2,3-difluorophenyl)-1H-indene finds applications in various fields due to its unique chemical properties. In medicinal chemistry, this compound has shown promise as a building block for the synthesis of bioactive molecules. The presence of fluorine atoms can enhance the pharmacological properties of drugs by improving their metabolic stability and bioavailability.

In materials science, 5-(2,3-difluorophenyl)-1H-indene is used as a precursor for the development of advanced polymers and coatings. The high thermal stability and chemical resistance imparted by the fluorine atoms make these materials suitable for use in harsh environments. Additionally, the optical properties of compounds derived from 5-(2,3-difluorophenyl)-1H-indene have been explored for applications in optoelectronics and photovoltaics.

Recent Research Advancements

The scientific community has made significant strides in understanding the potential applications and properties of 5-(2,3-difluorophenyl)-1H-indene. A recent study published in the Journal of Organic Chemistry reported on the synthesis and characterization of novel derivatives of this compound with enhanced photochemical properties. The researchers found that these derivatives exhibit improved fluorescence quantum yields and longer excited-state lifetimes, making them promising candidates for use in fluorescence-based biosensors.

In another study published in Advanced Materials, scientists investigated the use of 5-(2,3-difluorophenyl)-1H-indene-based polymers as electrolytes in lithium-ion batteries. The results showed that these polymers exhibit excellent ionic conductivity and mechanical stability at high temperatures, which could lead to more efficient and safer battery designs.

Conclusion

5-(2,3-difluorophenyl)-1H-indene (CAS No. 2137767-15-6) is a multifaceted compound with a wide range of applications in chemistry and materials science. Its unique structure and properties make it an attractive candidate for further research and development. As new synthetic methods continue to emerge and our understanding of its potential uses deepens, we can expect to see more innovative applications of this compound in various fields.

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